N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide
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Overview
Description
N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide: is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a cycloheptyl group attached to one nitrogen atom and a 4-methoxyphenyl group attached to the other nitrogen atom of the oxalamide moiety. It is a white crystalline powder and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide typically involves the reaction of cycloheptylamine with 4-methoxyphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature and the product is purified by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxalamide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The methoxy group in the 4-methoxyphenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Oxalamide derivatives with additional oxygen functionalities.
Reduction: Amine derivatives.
Substitution: Alkyl-substituted oxalamides.
Scientific Research Applications
N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide is used in various scientific research applications including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in the treatment of diseases such as cancer and neurological disorders.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
- N1-cycloheptyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
Comparison: N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide is unique due to its specific structural features such as the cycloheptyl group and the 4-methoxyphenyl group. These structural features confer distinct chemical and biological properties to the compound, making it suitable for specific applications in research and industry. Similar compounds may have different substituents or functional groups, leading to variations in their reactivity and biological activity.
Properties
IUPAC Name |
N-cycloheptyl-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-21-14-10-8-13(9-11-14)18-16(20)15(19)17-12-6-4-2-3-5-7-12/h8-12H,2-7H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICGXEZENNZKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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